REACTION_CXSMILES
|
[Cl:1][C:2]1[C:3](F)=[C:4]([C:8]2[C:17]3[C:12](=[CH:13][CH:14]=[CH:15][CH:16]=3)[CH:11]=[CH:10][C:9]=2[OH:18])[CH:5]=[CH:6][CH:7]=1.CN1CCCC1=O.C(=O)([O-])[O-].[K+].[K+].Cl>C(OCC)(=O)C.O>[Cl:1][C:2]1[C:3]2[O:18][C:9]3[CH:10]=[CH:11][C:12]4[CH:13]=[CH:14][CH:15]=[CH:16][C:17]=4[C:8]=3[C:4]=2[CH:5]=[CH:6][CH:7]=1 |f:2.3.4|
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Name
|
1-(3-chloro-2-fluorophenyl)-2-naphthol
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Quantity
|
3.1 g
|
Type
|
reactant
|
Smiles
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ClC=1C(=C(C=CC1)C1=C(C=CC2=CC=CC=C12)O)F
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Name
|
|
Quantity
|
70 mL
|
Type
|
reactant
|
Smiles
|
CN1C(CCC1)=O
|
Name
|
|
Quantity
|
4.2 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
After stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a 300-mL recovery flask were put
|
Type
|
EXTRACTION
|
Details
|
then, the aqueous layer was subjected to extraction with ethyl acetate three times
|
Type
|
WASH
|
Details
|
was washed with a saturated aqueous solution of sodium hydrogen carbonate
|
Type
|
ADDITION
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Details
|
a saturated aqueous solution of sodium chloride, and magnesium sulfate was then added
|
Type
|
FILTRATION
|
Details
|
The mixture was gravity-filtered
|
Type
|
CONCENTRATION
|
Details
|
the resulting filtrate was concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=CC2=C1OC1=C2C=2C=CC=CC2C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.9 g | |
YIELD: CALCULATEDPERCENTYIELD | 104.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |